2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-
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Overview
Description
2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- is a chemical compound with the molecular formula C12H7Cl3NO2. It is known for its distinctive structure, which includes a cyclohexadienone core with multiple chlorine substitutions and an imino group attached to a hydroxyphenyl ring. This compound is also referred to by various other names, including Gibbs reagent and N,2,6-Trichloro-p-benzoquinone imine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- typically involves the oxidation of 2,6-dichloro-p-aminophenol using hypochlorous acid. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar oxidation reactions, but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogen substitutions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypochlorous acid, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various quinone derivatives, amines, and chlorinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- has several scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection of phenols and other compounds.
Biology: The compound is utilized in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research explores its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- involves its interaction with molecular targets such as enzymes and microbial cell walls. The compound’s imino group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. Additionally, its chlorinated structure allows it to penetrate and disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroquinone-4-chloroimide: Similar in structure but lacks the hydroxyphenyl group.
2,6-Dichloroquinone-4-chlorimine: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- apart is its unique combination of chlorine substitutions and the presence of both imino and hydroxyphenyl groups. This unique structure contributes to its diverse reactivity and wide range of applications in various fields .
Properties
CAS No. |
2582-42-5 |
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Molecular Formula |
C12H6Cl3NO2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-chloro-4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H6Cl3NO2/c13-8-3-6(1-2-11(8)17)16-7-4-9(14)12(18)10(15)5-7/h1-5,18H |
InChI Key |
IGNZCIXAFITVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl)Cl |
Origin of Product |
United States |
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